molecular formula C6H3BrF2S B2691899 4-Bromo-2,3-difluorobenzenethiol CAS No. 1349716-82-0

4-Bromo-2,3-difluorobenzenethiol

Cat. No.: B2691899
CAS No.: 1349716-82-0
M. Wt: 225.05
InChI Key: PAZWEKHMOVSKCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,3-difluorobenzenethiol is an organosulfur compound with the molecular formula C6H3BrF2S It is characterized by the presence of bromine, fluorine, and thiol groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3-difluorobenzenethiol typically involves the bromination and fluorination of benzenethiol derivatives. One common method includes the use of 2,3-difluorobenzenethiol as a starting material, which is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,3-difluorobenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium iodide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Hydrogen peroxide in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

Major Products Formed:

    Substitution: 4-Iodo-2,3-difluorobenzenethiol, 4-Alkyl-2,3-difluorobenzenethiol.

    Oxidation: 4-Bromo-2,3-difluorobenzenesulfonic acid.

    Reduction: 2,3-Difluorobenzenethiol.

Scientific Research Applications

4-Bromo-2,3-difluorobenzenethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2,3-difluorobenzenethiol involves its interaction with various molecular targets through its reactive functional groups. The thiol group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

  • 4-Bromo-2,5-difluorobenzenethiol
  • 4-Bromo-2,6-difluorobenzenethiol
  • 4-Bromo-3,5-difluorobenzenethiol

Comparison: 4-Bromo-2,3-difluorobenzenethiol is unique due to the specific positioning of the bromine and fluorine atoms, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and physical properties, such as boiling point, solubility, and reactivity towards nucleophiles and electrophiles .

Properties

IUPAC Name

4-bromo-2,3-difluorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2S/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZWEKHMOVSKCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1S)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.